N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide
Description
Historical Development of Phenylpiperazine Research
Phenylpiperazine derivatives have been pivotal in medicinal chemistry since the mid-20th century, with early studies focusing on their psychoactive properties and receptor interactions. The foundational work on phenylpiperazine-based compounds gained momentum in the 1990s, exemplified by the discovery of growth hormone secretagogues that utilized phenylpiperazine scaffolds to mimic peptidic structures. By the early 2000s, researchers began systematically modifying the phenylpiperazine core to enhance selectivity for specific biological targets, such as GABA receptors and adrenoceptors. For instance, compound 10 from Zhaoyang et al. (2021) demonstrated high GABA receptor affinity while minimizing off-target effects, marking a milestone in hypnotic agent development. These efforts established phenylpiperazine as a versatile pharmacophore capable of accommodating diverse substituents to fine-tune pharmacokinetic and pharmacodynamic properties.
Evolution of N-[2-(Furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide in Scientific Literature
The specific compound this compound represents a strategic fusion of three bioactive moieties:
- 4-Phenylpiperazine : Known for modulating neurotransmitter systems via adrenoceptor and serotonin receptor interactions.
- Furan-2-yl : A heterocyclic group that enhances metabolic stability and bioavailability in central nervous system (CNS)-targeting compounds.
- 4-Methoxyphenylacetamide : A structural motif associated with anti-inflammatory and analgesic properties, often used to improve solubility.
Research Significance within Medicinal Chemistry
The compound’s significance lies in its potential to address limitations of existing phenylpiperazine-based therapeutics, such as short duration of action and poor receptor subtype selectivity. Key advancements include:
- Enhanced Binding Kinetics : The furan ring may introduce conformational rigidity, potentially improving binding to G-protein-coupled receptors (GPCRs) compared to flexible alkyl chains.
- Dual-Target Potential : The 4-methoxyphenylacetamide group could confer ancillary activity at peripheral targets, such as cyclooxygenase enzymes, while the phenylpiperazine moiety acts centrally.
Table 1 compares structural features of this compound with related derivatives from recent studies:
Current Research Landscape and Objectives
Contemporary studies prioritize rational drug design to optimize phenylpiperazine derivatives for CNS disorders. Key objectives include:
- Receptor Subtype Specificity : Leveraging computational docking (as in Huang et al., 2015) to predict interactions with α1A-adrenoceptor subtypes.
- Metabolic Stability : Incorporating furan and methoxy groups to resist cytochrome P450-mediated degradation.
- Synthetic Scalability : Adapting methods from Paudel et al. for piperazine cyclization to streamline large-scale production.
Ongoing work aims to characterize this compound’s affinity for serotonin (5-HT1A) and adrenergic (α2A) receptors, building on the binding mechanisms observed in structurally related molecules.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-30-22-11-9-20(10-12-22)18-25(29)26-19-23(24-8-5-17-31-24)28-15-13-27(14-16-28)21-6-3-2-4-7-21/h2-12,17,23H,13-16,18-19H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNBWPTDHZRFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of furan-2-carbaldehyde with 4-phenylpiperazine in the presence of a suitable catalyst to form an intermediate compound.
Acylation Reaction: The intermediate is then subjected to an acylation reaction with 4-methoxyphenylacetic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The phenylpiperazine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring typically yields furan-2,3-dione derivatives, while reduction can lead to dihydrofuran derivatives.
Scientific Research Applications
Neurodegenerative Diseases
The compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with adenosine receptors, particularly the A2A subtype, suggests a role in neuroprotection and cognitive enhancement, potentially mitigating the progression of these diseases .
Receptor Antagonism
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide exhibits antagonistic activity at α1 adrenergic receptors. This property may have therapeutic implications in managing conditions related to cardiovascular health and anxiety disorders .
Analgesic Properties
Similar compounds have been characterized for their analgesic effects, indicating that this compound may also possess pain-relieving properties. Its mechanism may involve modulation of pain pathways through receptor interactions .
Neuroinflammation Imaging
The compound has been utilized in positron emission tomography (PET) imaging to identify neuroinflammation, which is crucial in understanding various neuropsychiatric disorders. This application aids in the diagnosis and monitoring of conditions like multiple sclerosis and schizophrenia .
Antimicrobial Activity
Research indicates that related compounds demonstrate antimicrobial and antifungal activities. This suggests that this compound may also have potential applications in treating infections caused by resistant strains of bacteria and fungi .
Adenosine Receptors
The compound acts primarily as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in various neurological functions and neurodegenerative processes .
α1 Receptors
Its antagonistic activity at α1 receptors influences vascular smooth muscle contraction and neurotransmitter release, which may contribute to its therapeutic effects in cardiovascular and anxiety-related conditions .
Acetylcholinesterase Inhibition
Like other compounds in its class, it may inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation, thereby enhancing cholinergic signaling relevant in Alzheimer's disease treatment .
Case Studies
Mechanism of Action
The mechanism by which N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide exerts its effects involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with serotonin receptors, potentially modulating neurotransmitter activity. Additionally, the furan ring can participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Substituent Variation in 2-Azabicyclo[2.1.1]hexane Derivatives
The trifluoromethyl derivative is compared to analogs with fluorine-containing substituents (Table 1):
Key Observations :
- Trifluoromethyl vs.
- Functional Group Addition: The carboxylic acid derivative (C₇H₁₀ClF₂NO₂) exhibits higher polarity, likely influencing solubility and binding interactions in biological systems .
Bicyclo Ring System Variations
Comparisons with compounds featuring alternative bicyclic frameworks (Table 2):
Key Observations :
- Aromatic Substitution : The phenyl-substituted [3.1.0] derivative (C₁₂H₁₃ClF₃N) demonstrates how aromatic groups can increase molecular weight and steric hindrance, impacting target binding .
Biological Activity
N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 462.5 g/mol. The structure features a furan ring, a piperazine moiety, and a methoxyphenyl group, which contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Adenosine Receptors : It acts as an antagonist or inverse agonist at A2A adenosine receptors, which are implicated in neurodegenerative diseases.
- α1 Adrenergic Receptors : The compound exhibits antagonistic activity at α1 receptors, influencing cardiovascular and central nervous system functions.
- Acetylcholinesterase Inhibition : Similar compounds have shown inhibition of acetylcholinesterase, relevant for Alzheimer's disease treatment.
1. Anticancer Activity
Several studies have evaluated the anticancer potential of compounds related to this compound. For instance:
These compounds exhibited significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.
2. Neuroprotective Effects
Research indicates that derivatives of this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. For example:
- Neuroinflammation Imaging : The compound has been used in PET imaging to identify neuroinflammation, contributing to understanding neuropsychiatric disorders.
3. Antimicrobial Activity
Some studies have reported antimicrobial properties for compounds with similar structures, including:
These findings suggest potential applications in treating bacterial infections.
Case Studies
A notable case study involved the synthesis and biological evaluation of piperazine derivatives related to this compound. The study highlighted the synthesis process and demonstrated significant antimicrobial and anticancer activities across various derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
